molecular formula C25H28N4O5S2 B2778245 ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 397290-69-6

ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2778245
CAS No.: 397290-69-6
M. Wt: 528.64
InChI Key: FHUAYYUKQWLQIC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a cyclic structure. The thiophene ring, a five-membered ring with one sulfur atom, is a common feature in many biologically active compounds .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its structure. For example, the ester group might be hydrolyzed under acidic or basic conditions, and the amide group could participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of polar groups like the amide and ester could influence its solubility in different solvents .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Advanced Synthesis Methods

    Research has explored the synthesis of thiophene derivatives using advanced techniques such as the four-component Gewald reaction under organocatalyzed aqueous conditions, demonstrating efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene in short time periods (Abaee & Cheraghi, 2013). This method highlights the efficiency and eco-friendly aspects of synthesizing thiophene derivatives.

  • Unique Chemical Structures and Properties

    The synthesis and characterization of unique thiophene derivatives, such as "4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane," reveal the compound's distinct properties and reactions with various reagents, underscoring the versatile nature of thiophene-based compounds in creating novel chemical entities with potential applications in various fields (Nakayama et al., 1998).

Potential Applications

  • Antimicrobial and Antifungal Activity

    Some thiophene derivatives have been synthesized and examined for their antibacterial and antifungal activities against a range of pathogenic strains, showing activity comparable to conventional antibiotics. This suggests their potential application in developing new antimicrobial agents (Altundas et al., 2010).

  • Antioxidant and Anti-inflammatory Properties

    Derivatives of thiophene have been investigated for their antioxidant and anti-inflammatory effects, indicating significant potential in therapeutic applications related to managing oxidative stress and inflammation (Sherif & Hosny, 2014).

  • Organic Photovoltaics and Conducting Polymers

    Thiophene-substituted compounds have shown promise in applications related to organic photovoltaic cells and conducting polymers, underscoring their potential in renewable energy technologies and electronic materials (Kim et al., 2014); (Sotzing et al., 1996).

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and more . Further studies could explore the synthesis, properties, and potential applications of this compound.

Properties

IUPAC Name

ethyl 2-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5S2/c1-2-34-25(31)22-20-8-4-3-5-9-21(20)35-24(22)28-23(30)18-10-12-19(13-11-18)36(32,33)29(16-6-14-26)17-7-15-27/h10-13H,2-9,16-17H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUAYYUKQWLQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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